6-(2-Chloro-4-fluorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2-Chloro-4-fluorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple halogen substitutions, makes it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-4-fluorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, often using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple halogen substitutions make it a versatile intermediate in organic synthesis.
Biology
Biologically, triazolothiadiazoles have been investigated for their antimicrobial, antifungal, and antiviral activities. The specific compound may exhibit similar properties, making it a candidate for further biological testing.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-4-fluorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of multiple halogen atoms could enhance its binding affinity to certain molecular targets, potentially leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Chloro-4-fluorophenyl)-3-(benzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(2-Chloro-4-fluorophenyl)-3-(3,5-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(2-Chloro-4-fluorophenyl)-3-(3,5-dimethylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(2-Chloro-4-fluorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific halogen substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms in the phenyl rings can enhance its stability and binding interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H8ClF3N4S |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
6-(2-chloro-4-fluorophenyl)-3-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H8ClF3N4S/c17-13-7-9(18)1-2-12(13)15-23-24-14(21-22-16(24)25-15)5-8-3-10(19)6-11(20)4-8/h1-4,6-7H,5H2 |
InChI Key |
UPKWPFKUXPVHHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=NN3C(=NN=C3S2)CC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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